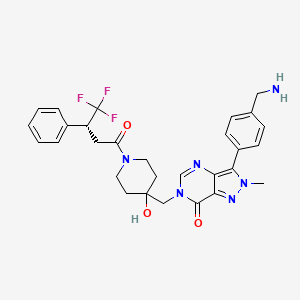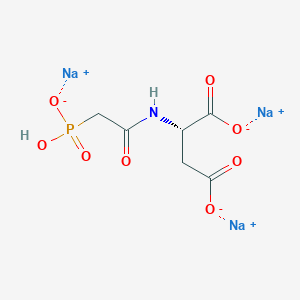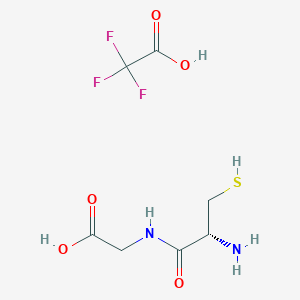
Zotatifin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry
In chemistry, Zotatifin is used as a tool to study the mechanisms of translation initiation and the role of eIF4A in protein synthesis. Its ability to selectively inhibit eIF4A makes it valuable for dissecting the molecular pathways involved in translation .
Biology
This compound has significant applications in biological research, particularly in understanding the regulation of gene expression at the translational level. It is used to investigate the effects of translation inhibition on cellular processes such as proliferation, apoptosis, and differentiation .
Medicine
In medicine, this compound is being explored as a therapeutic agent for various cancers. Its ability to inhibit the translation of oncogenic proteins, including cyclins and receptor tyrosine kinases, makes it a promising candidate for targeted cancer therapy. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients .
Industry
In the pharmaceutical industry, this compound is used in drug development and screening programs to identify new therapeutic targets and develop novel cancer treatments. Its unique mechanism of action provides a new avenue for the development of targeted therapies .
Mécanisme D'action
Zotatifin exerce ses effets en inhibant sélectivement l’eIF4A, un composant du complexe eIF4F impliqué dans l’initiation de la traduction. En se liant à l’eIF4A, this compound augmente son affinité pour des motifs de séquence polypurine spécifiques dans les régions 5’-non traduites des ARNm. Cette interaction perturbe l’assemblage du complexe eIF4F, inhibant ainsi la traduction des protéines oncogéniques telles que les cyclines, les CDK et les récepteurs des tyrosine kinases. Cela conduit à une réduction de la prolifération cellulaire, à l’induction de l’apoptose et à l’inhibition de la croissance tumorale .
Orientations Futures
Zotatifin is currently being evaluated in Phase 2a expansion cohorts in certain biomarker-positive solid tumors, including ER+ breast cancer and KRAS-mutant NSCLC . The FDA has granted fast track designation to this compound for use in combination with fulvestrant and abemaciclib as second- or third-line therapy for the treatment of patients with estrogen receptor-positive, HER2-negative advanced or metastatic breast cancer with disease progression following treatment with endocrine therapy and a CDK4/6 inhibitor .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Zotatifin implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent généralement :
Formation de la structure de base : La structure de base du this compound est synthétisée par une série de réactions de condensation et de cyclisation. Ces réactions nécessitent souvent l’utilisation d’acides ou de bases forts comme catalyseurs et sont réalisées à des températures contrôlées pour garantir des rendements élevés.
Modifications des groupes fonctionnels : Les étapes suivantes impliquent l’introduction de divers groupes fonctionnels essentiels à l’activité biologique du composé. Ces modifications sont généralement obtenues par des réactions de substitution nucléophile, des processus d’oxydation et de réduction.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
Zotatifin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour introduire ou modifier des groupes fonctionnels, améliorant ainsi son activité biologique.
Réduction : Les réactions de réduction sont utilisées pour convertir des groupes fonctionnels spécifiques en leurs formes réduites, ce qui peut modifier la réactivité et la stabilité du composé.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont fréquemment utilisés.
Produits principaux
Applications de la recherche scientifique
Chimie
En chimie, this compound est utilisé comme outil pour étudier les mécanismes d’initiation de la traduction et le rôle de l’eIF4A dans la synthèse des protéines. Sa capacité à inhiber sélectivement l’eIF4A en fait un outil précieux pour disséquer les voies moléculaires impliquées dans la traduction .
Biologie
This compound a des applications importantes en recherche biologique, en particulier pour comprendre la régulation de l’expression des gènes au niveau de la traduction. Il est utilisé pour étudier les effets de l’inhibition de la traduction sur les processus cellulaires tels que la prolifération, l’apoptose et la différenciation .
Médecine
En médecine, this compound est exploré comme agent thérapeutique pour divers cancers. Sa capacité à inhiber la traduction des protéines oncogéniques, notamment les cyclines et les récepteurs des tyrosine kinases, en fait un candidat prometteur pour la thérapie anticancéreuse ciblée. Des essais cliniques sont en cours pour évaluer son efficacité et sa sécurité chez les patients atteints de cancer .
Industrie
Dans l’industrie pharmaceutique, this compound est utilisé dans les programmes de développement et de criblage de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements anticancéreux. Son mécanisme d’action unique offre une nouvelle voie pour le développement de thérapies ciblées .
Comparaison Avec Des Composés Similaires
Composés similaires
Silvestrol : Un autre inhibiteur de l’eIF4A, le Silvestrol, cible également le processus d’initiation de la traduction, mais il a un mécanisme de liaison et un spectre d’activité différents.
Rocaglamide : Le rocaglamide inhibe l’eIF4A en stabilisant son interaction avec l’ARN, de manière similaire au Zotatifin, mais avec des différences structurales distinctes.
Unicité du this compound
L’unicité du this compound réside dans sa haute sélectivité et sa puissance en tant qu’inhibiteur de l’eIF4A. Sa capacité à cibler spécifiquement les motifs de séquence polypurine dans les régions 5’-non traduites des ARNm le distingue des autres inhibiteurs de l’eIF4A. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique .
Propriétés
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCXWOACFWMQFO-WZWZCULESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022536 | |
| Record name | Zotafin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098191-53-6 | |
| Record name | Zotatifin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098191536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotatifin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotafin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOTATIFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EWN8Z05CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
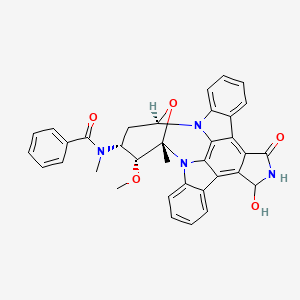
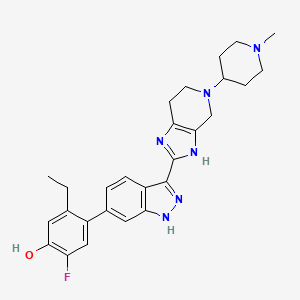
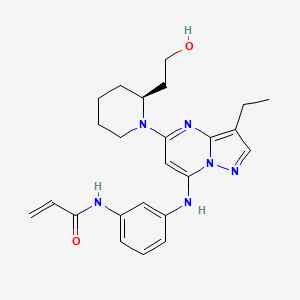
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)
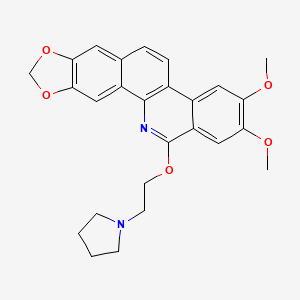
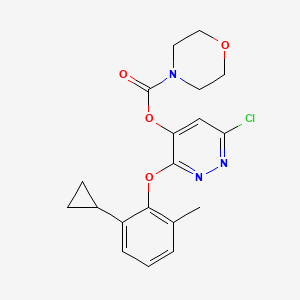

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)


